(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Silybin can be synthesized through various chemical routes. One common method involves the condensation of taxifolin with coniferyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of Silybin often involves the extraction of the compound from milk thistle seeds. The seeds are first defatted, and the active compounds are extracted using solvents such as ethanol or methanol. The extract is then subjected to purification processes, including chromatography, to isolate Silybin .
Chemical Reactions Analysis
Types of Reactions
Silybin undergoes various chemical reactions, including:
Oxidation: Silybin can be oxidized to form silybinin-7,20-dione.
Reduction: Reduction of Silybin can yield dihydrosilybin.
Substitution: Silybin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products Formed
Oxidation: Silybinin-7,20-dione
Reduction: Dihydrosilybin
Substitution: Various ester derivatives
Scientific Research Applications
Silybin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods and quality control.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its hepatoprotective effects and potential therapeutic use in liver diseases.
Industry: Utilized in the formulation of dietary supplements and herbal medicines.
Mechanism of Action
Silybin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. Additionally, Silybin modulates various molecular pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival .
Comparison with Similar Compounds
Similar Compounds
- Silydianin
- Silychristin
- Silymarin (a mixture of flavonolignans including Silybin, Silydianin, and Silychristin)
Uniqueness
Silybin is unique among its similar compounds due to its higher bioavailability and more potent hepatoprotective effects. It is the most studied and well-characterized component of Silymarin, making it a preferred choice for research and therapeutic applications .
Properties
Molecular Formula |
C25H22O10 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(3S)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25?/m0/s1 |
InChI Key |
SEBFKMXJBCUCAI-ILJKEPSESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Origin of Product |
United States |
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